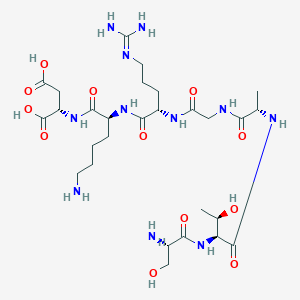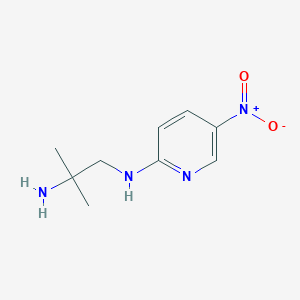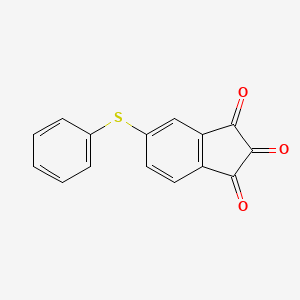
5-(Phenylsulfanyl)-1H-indene-1,2,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenylsulfanyl)-1H-indene-1,2,3-trione is an organic compound characterized by the presence of a phenylsulfanyl group attached to an indene-1,2,3-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanyl)-1H-indene-1,2,3-trione typically involves the reaction of indene-1,2,3-trione with phenylsulfanyl reagents under controlled conditions. One common method involves the use of phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylsulfanyl)-1H-indene-1,2,3-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trione moiety to diols or alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Phenylsulfanyl)-1H-indene-1,2,3-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Phenylsulfanyl)-1H-indene-1,2,3-trione involves its interaction with molecular targets through its functional groups The phenylsulfanyl group can participate in various chemical interactions, while the indene-1,2,3-trione core can undergo redox reactions
Comparison with Similar Compounds
Similar Compounds
5-(Phenylsulfanyl)-2,4-quinazolinediamine: This compound shares the phenylsulfanyl group but has a different core structure.
2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: Another compound with a phenylsulfanyl group, but with a pyridine core.
Uniqueness
5-(Phenylsulfanyl)-1H-indene-1,2,3-trione is unique due to its indene-1,2,3-trione core, which imparts distinct chemical properties and reactivity compared to other phenylsulfanyl-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
256947-53-2 |
|---|---|
Molecular Formula |
C15H8O3S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
5-phenylsulfanylindene-1,2,3-trione |
InChI |
InChI=1S/C15H8O3S/c16-13-11-7-6-10(8-12(11)14(17)15(13)18)19-9-4-2-1-3-5-9/h1-8H |
InChI Key |
QVTHOENJDFTAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
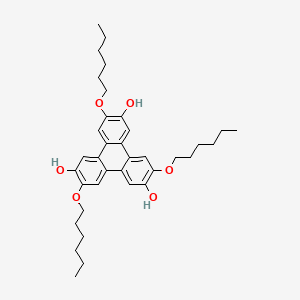
![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
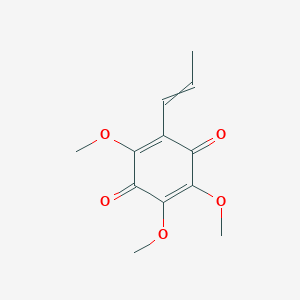

![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester](/img/structure/B14237557.png)
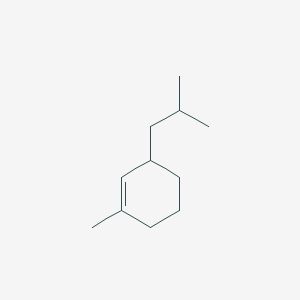
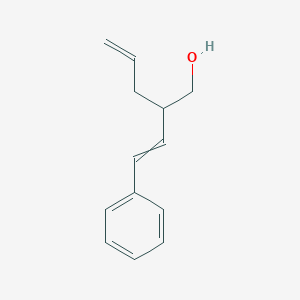
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)

